molecular formula C20H28O5 B1197801 Gibberellin A14 CAS No. 4955-22-0

Gibberellin A14

Cat. No.: B1197801
CAS No.: 4955-22-0
M. Wt: 348.4 g/mol
InChI Key: NJEWNTGSXKRWKA-MJPABCAUSA-N
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Description

Gibberellin A14 (GA14) is a diterpenoid plant hormone involved in growth regulation and developmental processes. Structurally, it belongs to the gibberellin family, characterized by a tetracyclic ent-gibberellane skeleton. GA14 is primarily identified as a biosynthetic intermediate in fungal pathways, notably in Gibberella fujikuroi, where it serves as a precursor to bioactive gibberellins like GA3 (gibberellic acid) . Its molecular formula is C₂₀H₂₈O₅, with a molecular weight of 348.438 g/mol . Key structural features include a 3β-hydroxyl group and a carboxylic acid moiety at C-7, distinguishing it from other gibberellins .

Properties

IUPAC Name

(1R,2S,3S,4S,5S,8S,9S,12R)-5-hydroxy-4,8-dimethyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O5/c1-10-8-20-9-11(10)4-5-12(20)18(2)7-6-13(21)19(3,17(24)25)15(18)14(20)16(22)23/h11-15,21H,1,4-9H2,2-3H3,(H,22,23)(H,24,25)/t11-,12+,13+,14-,15+,18+,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEWNTGSXKRWKA-MJPABCAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1C(C34C2CCC(C3)C(=C)C4)C(=O)O)(C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]([C@@]([C@H]1[C@@H]([C@]34[C@H]2CC[C@H](C3)C(=C)C4)C(=O)O)(C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332089
Record name Gibberellin A14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4955-22-0
Record name (1α,2β,4aα,4bβ,10β)-2-Hydroxy-1,4a-dimethyl-8-methylenegibbane-1,10-dicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4955-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gibberellin A14
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90332089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of GA14 and Related Gibberellins

Compound Molecular Formula CAS Number Key Structural Features Source
Gibberellin A14 C₂₀H₂₈O₅ 4955-22-0 3β-hydroxy, C-7 carboxylic acid Fungal (G. fujikuroi)
Gibberellin A12 C₂₀H₂₆O₄ 21411-21-6 Aldehyde group at C-7, no 3β-hydroxylation Fungal/Plant
Gibberellin A20 C₂₀H₂₆O₅ 19143-87-4 13-hydroxylation, abundant in plant tissues Plant (e.g., Arabidopsis)
Gibberellin A4 C₁₉H₂₄O₅ 468-44-0 3β,13-dihydroxylation, lactone ring Fungal/Plant
Gibberellin A3 (GA3) C₁₉H₂₂O₆ 77-06-5 3β,13-dihydroxylation, C-7 carboxylic acid Fungal/Plant

Key Observations :

  • GA14 vs. GA12 : GA14 is derived from GA12-aldehyde via hydroxylation and oxidation. GA12 retains an aldehyde group at C-7, whereas GA14 has a carboxylic acid .
  • GA14 vs. GA20 : GA20, abundant in plants, lacks the 3β-hydroxyl group but features 13-hydroxylation, enhancing its bioactivity in growth regulation .
  • GA14 vs. GA3 : GA3 is a bioactive end-product with additional hydroxylations, making it more potent in agricultural applications .

Comparative Bioactivity :

  • GA14's role is primarily metabolic, whereas GA3 and GA20 directly influence gene expression and physiological responses .

Table 3: Commercial Availability of Selected Gibberellins

Product ID Compound Supplier CAS Number
SCGC-311495 This compound Shanghai SCR-Biotech 429678-85-3
SCMR-333795 Gibberellin A20 Shanghai SCR-Biotech 19143-87-4
SCBD-165977 Gibberellin A19 Shanghai SCR-Biotech N/A

Q & A

Q. What are the structural characteristics of Gibberellin A14, and how are they determined experimentally?

this compound (GA14) is a C20 gibberellin initially isolated from Gibberella fujikuroi. Its structure (II; RMe) was confirmed via nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, revealing a tetracyclic diterpenoid skeleton with hydroxyl and carboxyl functional groups . Methodologically, structural elucidation requires:

  • Purification : Column chromatography followed by high-performance liquid chromatography (HPLC) for isolation.
  • Spectroscopic analysis : Combined use of 1H^{1}\text{H}-NMR, 13C^{13}\text{C}-NMR, and mass spectrometry (MS) to assign stereochemistry and functional groups .

Q. How does this compound biosynthesis differ from other C20 gibberellins?

GA14 biosynthesis shares the ent-kaurene pathway common to gibberellins but diverges in later oxidation steps. Key enzymatic differences include:

  • Cytochrome P450 monooxygenases : Specific hydroxylation patterns at C-7 and C-13 positions.
  • Gene expression profiling : Comparative transcriptomics of Gibberella fujikuroi strains can identify enzymes unique to GA14 synthesis .
  • Isotopic labeling : 13C^{13}\text{C}-acetate tracing tracks carbon flux differences between GA14 and structurally similar gibberellins .

Q. What methodologies are recommended for quantifying this compound in plant tissues?

Quantification requires:

  • Extraction : Methanol/water solvent systems with internal standards (e.g., deuterated GA14).
  • Detection : Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) for sensitivity (detection limit: ~0.1 ng/g fresh weight).
  • Validation : Spike-and-recovery experiments to account for matrix effects in plant extracts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., growth inhibition vs. promotion) often stem from:

  • Context-dependent effects : Dose-response variability across plant species (e.g., Arabidopsis vs. rice).
  • Experimental design : Standardize growth conditions (light, temperature) and use mutant lines (e.g., GA-deficient Arabidopsis ga1-3) to isolate GA14-specific effects .
  • Meta-analysis : Aggregate datasets from multiple studies using PRISMA guidelines to identify confounding variables .

Q. What strategies are effective for elucidating this compound’s role in plant-microbe interactions?

Advanced approaches include:

  • Transcriptomic profiling : RNA-seq of plant tissues treated with GA14 to identify differentially expressed genes (e.g., pathogenesis-related proteins).
  • Mutualistic systems : Co-culture Gibberella fujikuroi with host plants (e.g., rice) under controlled hydroponic conditions to monitor GA14 secretion dynamics .
  • Genetic knockouts : CRISPR-Cas9 editing of fungal GA14 biosynthetic genes to assess impact on symbiosis or pathogenicity .

Q. How should researchers design experiments to study GA14’s stability under abiotic stress?

Experimental design considerations:

  • Stress simulation : Expose GA14 to UV radiation, pH gradients (3–9), and oxidative agents (H2_2O2_2) to mimic environmental stress.
  • Degradation kinetics : Monitor half-life via LC-MS and quantify degradation products (e.g., iso-GA14).
  • Stabilizers : Test cyclodextrins or nanocapsules to enhance GA14 stability in field applications .

Data Reproducibility and Validation

Q. What steps ensure reproducibility in this compound isolation protocols?

  • Detailed metadata : Report solvent purity, column specifications (e.g., C18 particle size), and HPLC gradient profiles.
  • Inter-lab validation : Share purified GA14 samples with collaborating labs for cross-validation via NMR .
  • Open protocols : Deposit step-by-step methods in repositories like Protocols.io with digital object identifiers (DOIs) .

Q. How can conflicting spectral data for GA14 be reconciled?

  • Reference libraries : Compare with databases (e.g., Reaxys, PubChem) and published spectra .
  • Dynamic light scattering (DLS) : Check for aggregation artifacts in NMR samples.
  • Collaborative analysis : Use platforms like NMRShiftDB2 for crowdsourced spectral verification .

Tables for Methodological Reference

Technique Application to GA14 Research Key Parameters Reference
UHPLC-MS/MSQuantification in plant tissuesLOD: 0.1 ng/g; Column: Zorbax Eclipse Plus
CRISPR-Cas9 editingFungal gene knockout for biosynthesissgRNA design: GA14-specific P450 genes
RNA-seqTranscriptomic impact in host plantsDifferential expression threshold: p<0.01

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gibberellin A14
Reactant of Route 2
Gibberellin A14

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